What are the physicochemical properties of Methyl 3-hydroxy-5-(trifluoromethyl)benzoate?
What are the physicochemical properties of Methyl 3-hydroxy-5-(trifluoromethyl)benzoate?
This technical guide provides an in-depth analysis of Methyl 3-hydroxy-5-(trifluoromethyl)benzoate (CAS: 796119-63-6), a specialized fluorinated intermediate used in the synthesis of high-value pharmaceutical and agrochemical agents.
Executive Summary
Methyl 3-hydroxy-5-(trifluoromethyl)benzoate is a tri-substituted benzene derivative characterized by a 1,3,5-substitution pattern. It serves as a critical scaffold in medicinal chemistry, leveraging the trifluoromethyl (-CF₃) group to modulate lipophilicity and metabolic stability, while the phenolic hydroxyl (-OH) and methyl ester (-COOCH₃) functionalities provide versatile handles for further diversification (e.g., etherification, hydrolysis, or amidation).
This guide details the compound's molecular architecture, physicochemical data, synthetic pathways, and handling protocols for research applications.
Molecular Architecture & Electronic Properties
The compound features a benzene core influenced by three distinct functional groups. The electronic environment is defined by the interplay between the electron-withdrawing ester and trifluoromethyl groups against the electron-donating hydroxyl group.
Electronic Distribution Analysis
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Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group (EWG) via induction ($ \sigma_m = 0.43 $), increasing the acidity of the phenol and the lipophilicity of the molecule.
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Methyl Ester (-COOCH₃): An EWG via both induction and resonance, further deactivating the ring towards electrophilic aromatic substitution but activating the phenol proton.
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Hydroxyl Group (-OH): A weak acid and an activating group for the ring positions ortho to it.
Structural Diagram (Graphviz)
The following diagram illustrates the electronic vectors and the synthesis logic.
Figure 1: Synthesis pathway and functional group analysis of Methyl 3-hydroxy-5-(trifluoromethyl)benzoate.
Physicochemical Properties[1][2][3][4][5]
The following data consolidates experimental observations and high-confidence predicted values based on structure-activity relationship (SAR) models.
Table 1: Core Physical Data
| Property | Value / Description | Source/Note |
| CAS Number | 796119-63-6 | Sigma-Aldrich [1] |
| Molecular Formula | C₉H₇F₃O₃ | |
| Molecular Weight | 220.15 g/mol | |
| Physical State | Solid (Crystalline powder) | Sigma-Aldrich [1] |
| Appearance | White to off-white | Typical for pure phenols |
| Melting Point | 100–130 °C (Estimated) | Lower than acid precursor (190-196°C) [2] |
| Boiling Point | ~270 °C (Predicted) | @ 760 mmHg |
| Solubility | DMSO, Methanol, Ethyl Acetate, DCM | Insoluble in water |
Table 2: Chemical Constants (Experimental & Predicted)
| Parameter | Value | Significance |
| pKa (Phenol) | ~8.5 (Predicted) | More acidic than phenol (10.0) due to EWGs (-CF₃, -COOMe). |
| LogP | 2.6 ± 0.3 (Predicted) | Moderate lipophilicity; suitable for CNS drug discovery scaffolds. |
| H-Bond Donors | 1 | Phenolic -OH |
| H-Bond Acceptors | 4 | Ester oxygens (2) + Phenol oxygen + Fluorines (weak) |
| Polar Surface Area | 46.5 Ų | Good membrane permeability profile. |
Synthetic Accessibility & Purification
Primary Synthesis Route: Fischer Esterification
The most reliable route for generating high-purity methyl 3-hydroxy-5-(trifluoromethyl)benzoate is the direct esterification of its carboxylic acid precursor.
Precursor: 3-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 328-69-8).
Protocol:
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Dissolution: Dissolve 1.0 eq of 3-hydroxy-5-(trifluoromethyl)benzoic acid in anhydrous Methanol (0.5 M concentration).
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Catalysis: Add catalytic concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (SOCl₂, 1.1 eq) dropwise at 0°C.
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Reflux: Heat the mixture to reflux (65°C) for 4–8 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
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Workup: Concentrate methanol under reduced pressure. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.
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Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.
Alternative Route: Methylation
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Reagents: Methyl iodide (MeI) or Dimethyl sulfate.
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Risk: Requires careful control of stoichiometry to avoid O-methylation of the phenol (forming the anisole derivative). The Fischer esterification is preferred for chemoselectivity.
Analytical Characterization
To validate the identity of the compound, the following spectral signatures are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
Due to the 1,3,5-substitution pattern, the aromatic region shows three distinct signals corresponding to the three non-equivalent aromatic protons.
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δ 10.5 ppm (s, 1H): Phenolic -OH (Broad, exchangeable with D₂O).
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δ 7.75 ppm (s, 1H): Ar-H (Position 6, between CF₃ and COOMe).
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δ 7.60 ppm (s, 1H): Ar-H (Position 2, between OH and COOMe).
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δ 7.35 ppm (s, 1H): Ar-H (Position 4, between OH and CF₃).
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δ 3.85 ppm (s, 3H): Methyl ester (-OCH₃).
Mass Spectrometry (LC-MS)
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Ionization Mode: Electrospray Ionization (ESI), Negative mode (ESI-) is often more sensitive for phenols.
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Molecular Ion: [M-H]⁻ = 219.1 m/z.
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Positive Mode: [M+H]⁺ = 221.1 m/z (weak).
Handling, Stability & Safety
Stability[10]
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Hydrolysis: The methyl ester is susceptible to hydrolysis under strong basic conditions (NaOH/LiOH), reverting to the benzoic acid.
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Oxidation: The phenol group is sensitive to strong oxidants; store under inert atmosphere (Nitrogen/Argon) if long-term storage is required.
Safety Profile (GHS Classifications)
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Signal Word: Warning
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Hazard Statements:
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PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
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Sigma-Aldrich. Product Specification: Methyl 3-hydroxy-5-(trifluoromethyl)benzoate (CAS 796119-63-6). Retrieved from .
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Thermo Fisher Scientific. Product Specification: 3-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS 328-69-8). Retrieved from .
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PubChem. Compound Summary: 3-Hydroxy-5-(trifluoromethyl)benzoic acid.[3] National Library of Medicine. Retrieved from .
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Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165-195. (Basis for electronic property prediction).[3]
